molecular formula C16H21NO3 B14210452 Benzyl (2R)-2-cyanoheptan-2-yl carbonate CAS No. 917973-17-2

Benzyl (2R)-2-cyanoheptan-2-yl carbonate

Cat. No.: B14210452
CAS No.: 917973-17-2
M. Wt: 275.34 g/mol
InChI Key: DLBGMEWQKPDJEK-MRXNPFEDSA-N
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Description

Benzyl (2R)-2-cyanoheptan-2-yl carbonate is an organic compound with a unique structure that combines a benzyl group, a cyano group, and a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2R)-2-cyanoheptan-2-yl carbonate typically involves the reaction of benzyl alcohol with (2R)-2-cyanoheptan-2-yl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The carbonate ester can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl (2R)-2-aminoheptan-2-yl carbonate.

    Substitution: Various substituted carbonate esters.

Scientific Research Applications

Benzyl (2R)-2-cyanoheptan-2-yl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (2R)-2-cyanoheptan-2-yl carbonate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The carbonate ester can undergo hydrolysis, releasing carbon dioxide and the corresponding alcohol. These reactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but with a carbamate group instead of a carbonate ester.

    Benzyl cyanide: Contains a cyano group but lacks the carbonate ester.

    Benzyl acetate: An ester of benzyl alcohol with acetic acid, used in fragrances and flavorings.

Uniqueness: Benzyl (2R)-2-cyanoheptan-2-yl carbonate is unique due to the combination of a benzyl group, a cyano group, and a carbonate ester in a single molecule. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.

Properties

CAS No.

917973-17-2

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl [(2R)-2-cyanoheptan-2-yl] carbonate

InChI

InChI=1S/C16H21NO3/c1-3-4-8-11-16(2,13-17)20-15(18)19-12-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-12H2,1-2H3/t16-/m1/s1

InChI Key

DLBGMEWQKPDJEK-MRXNPFEDSA-N

Isomeric SMILES

CCCCC[C@](C)(C#N)OC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCC(C)(C#N)OC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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